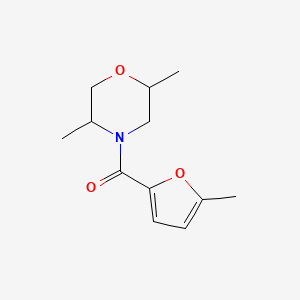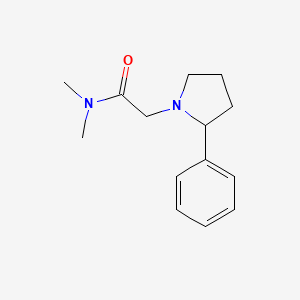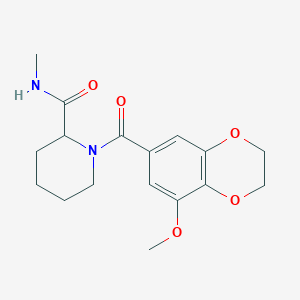![molecular formula C17H22N4O B7571485 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B7571485.png)
1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one, also known as PAPP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. PAPP is a pyrrolidinone derivative that has been shown to exhibit a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle progression.
Biochemical and Physiological Effects:
1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one has also been shown to have anti-inflammatory and antioxidant properties. 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one has been shown to reduce the production of inflammatory cytokines and to increase the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one in lab experiments is that it is relatively easy to synthesize and purify. 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one is also stable under a wide range of conditions, which makes it a useful tool for studying various biological processes.
However, one of the limitations of using 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments that use 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one as a tool.
Zukünftige Richtungen
There are several potential future directions for research on 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one. One area of research could be to further investigate the mechanism of action of 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one and to identify the specific enzymes and pathways that it targets.
Another area of research could be to investigate the potential use of 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one in combination with other drugs or therapies for the treatment of cancer and neurological disorders.
Conclusion:
In conclusion, 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one has been shown to exhibit a wide range of biochemical and physiological effects and has been investigated for its potential use in cancer treatment and neurological disorders. While there are still many unanswered questions about the mechanism of action of 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one, the future looks promising for further research on this compound.
Synthesemethoden
The synthesis of 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one involves the reaction of 4-(4-aminophenyl)imidazole with 2-bromo-1-(pyrrolidin-2-yl)ethanone in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one.
Wissenschaftliche Forschungsanwendungen
1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research has been in the field of cancer treatment. 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one has been shown to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells.
In addition to cancer treatment, 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one has also been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-[2-[(4-Imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one has been shown to have neuroprotective effects and may help to prevent the degeneration of neurons in the brain.
Eigenschaften
IUPAC Name |
1-[2-[(4-imidazol-1-ylphenyl)methylamino]propyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-14(12-20-9-2-3-17(20)22)19-11-15-4-6-16(7-5-15)21-10-8-18-13-21/h4-8,10,13-14,19H,2-3,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASOHMUEFHFXAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1=O)NCC2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-indazol-7-yl-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7571427.png)



![(4-Methyl-2-propyl-1,3-thiazol-5-yl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7571466.png)
![4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol](/img/structure/B7571472.png)
![3-Methyl-5-[[3-(trifluoromethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7571478.png)
![2-[4-(trifluoromethyl)phenyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B7571479.png)
![3-Fluoro-4-methyl-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571491.png)